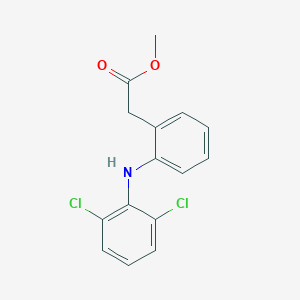

Diclofenac Methyl Ester

概要

説明

ジクロフェナクメチルエステルは、広く使用されている非ステロイド性抗炎症薬(NSAID)であるジクロフェナクの誘導体です。ジクロフェナク自体はその鎮痛、抗炎症および解熱作用で知られています。メチルエステル形態は、その独特な化学的性質と反応性のために、研究および産業用途でしばしば使用されます。

2. 製法

合成経路と反応条件: ジクロフェナクメチルエステルの合成は通常、ジクロフェナク酸のエステル化によって行われます。一般的な方法の1つは、ジクロフェナク酸をメタノールに溶解し、触媒として硫酸を加えることです。 その後、混合物を短時間、通常約15分間還流下で加熱します .

工業生産方法: 工業的な設定では、ジクロフェナクメチルエステルの生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を正確に制御することが含まれます。連続フローリアクターと自動システムの使用は、効率とスケーラビリティを向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of diclofenac methyl ester typically involves the esterification of diclofenac acid. One common method includes dissolving diclofenac acid in methanol and adding sulfuric acid as a catalyst. The mixture is then heated under reflux for a short period, usually around 15 minutes .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

反応の種類: ジクロフェナクメチルエステルは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、ヒドロキシル化生成物の形成につながる可能性があります。

還元: 還元反応は、ジクロフェナクメチルエステルを対応するアルコールに変換することができます。

置換: 求核置換反応は、分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

置換: 水酸化ナトリウムまたはその他の強塩基などの試薬は、置換反応を促進することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールを生成する可能性があります。

4. 科学研究への応用

ジクロフェナクメチルエステルは、科学研究で幅広い用途があります。

化学: それは、エステル化や他の有機反応を研究するためのモデル化合物として使用されます。

生物学: 研究者はそれを用いて、ジクロフェナクとその誘導体の代謝経路を調査します。

医学: それは、ジクロフェナクの体内での挙動を理解するための薬物動態研究における参照化合物として役立ちます。

産業: ジクロフェナクメチルエステルは、新規医薬品の開発と、より複雑な分子の合成に使用されています。

科学的研究の応用

Synthesis of Diclofenac Methyl Ester

The synthesis of this compound typically involves the esterification of diclofenac with methanol. Recent advancements have focused on optimizing synthetic methods to enhance yield and reduce toxicity. For example, a novel method utilizes bromophenyl methyl acetate and 2,6-dichloroaniline in the presence of a copper catalyst, achieving significant improvements in reaction conditions and material toxicity compared to traditional methods .

Anti-inflammatory and Analgesic Effects

Numerous studies have demonstrated that this compound exhibits superior anti-inflammatory and analgesic properties compared to its parent compound, diclofenac potassium. In animal models, it has shown a significant inhibition rate of inflammation (up to 80% at specific dosages) and greater analgesic efficacy than conventional formulations .

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 67.2 | 80.0 |

| Diclofenac Potassium | 56.1 | 70.2 |

This enhanced activity suggests that this compound may serve as an upgraded therapeutic agent with potentially fewer side effects associated with traditional NSAIDs .

Toxicological Studies

Toxicological evaluations indicate that while this compound is effective, it also has a higher acute toxicity profile compared to its parent compound. For instance, studies on aquatic organisms such as Hyalella azteca have shown that the methyl ester form can exhibit significantly increased toxicity levels .

Biodegradation Studies

Research into the biodegradation pathways of this compound has revealed its transformation by microbial action in aquatic environments. The compound's metabolites can accumulate in organisms, raising concerns about ecological impacts. Studies have shown that the bioconcentration factor for this compound is significantly higher than that of diclofenac itself, indicating its potential for greater environmental persistence and toxicity .

Risk Assessment

Given its increased toxicity and potential for bioaccumulation, risk assessments for this compound are critical in evaluating its environmental impact. The transformation products should be considered in future assessments to ensure comprehensive ecological safety evaluations .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Analgesic Efficacy Study : In a controlled study involving various synthesized derivatives of diclofenac, this compound emerged as the most potent analgesic agent among tested compounds .

- Aquatic Toxicity Study : Research conducted on the effects of this compound on Danio rerio embryos demonstrated significant chronic toxicity at low concentrations, emphasizing the need for careful monitoring in aquatic ecosystems .

作用機序

ジクロフェナクメチルエステルの作用機序は、ジクロフェナクのものと同様です。これは、プロスタグランジンの生成に関与するシクロオキシゲナーゼ酵素(COX-1およびCOX-2)の活性を阻害します。プロスタグランジンは、炎症、痛み、発熱に重要な役割を果たします。 これらの酵素を阻害することにより、ジクロフェナクメチルエステルはプロスタグランジンの合成を減らし、それによって抗炎症作用と鎮痛作用を発揮します .

類似の化合物:

ジクロフェナク: 親化合物であり、NSAIDとして広く使用されています。

イブプロフェン: 抗炎症作用が類似している別の一般的なNSAID。

ナプロキセン: ジクロフェナクと比較して、作用時間が長いことで知られています。

独自性: ジクロフェナクメチルエステルは、エステル官能基のために独特であり、親化合物とは異なる化学反応性を示します。これは、合成化学および産業用途において貴重です。さらに、そのメチルエステル形態は、薬物動態特性に影響を与える可能性があり、潜在的に異なる治療上の利点をもたらします。

類似化合物との比較

Diclofenac: The parent compound, widely used as an NSAID.

Ibuprofen: Another common NSAID with similar anti-inflammatory properties.

Naproxen: Known for its longer duration of action compared to diclofenac.

Uniqueness: Diclofenac methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound. This makes it valuable in synthetic chemistry and industrial applications. Additionally, its methyl ester form can influence its pharmacokinetic properties, potentially offering different therapeutic benefits.

生物活性

Diclofenac methyl ester (DCF-ME) is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Understanding its mechanisms of action and therapeutic potential is crucial for advancing its application in clinical settings.

This compound has the chemical formula and is characterized by its structure, which includes a methyl ester functional group. This modification enhances its pharmacological properties compared to its parent compound, diclofenac.

The primary mechanism through which DCF-ME exerts its biological effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these pathways, DCF-ME reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief .

Key Mechanisms:

- Inhibition of COX Enzymes : DCF-ME inhibits both COX-1 and COX-2, leading to reduced levels of prostaglandins.

- Antinociceptive Pathways : It activates nitric oxide-cGMP pathways, contributing to its pain-relieving effects.

- Apoptosis Induction : DCF-ME has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .

Anti-inflammatory Effects

Studies have demonstrated that DCF-ME exhibits potent anti-inflammatory activity. In vivo experiments using xylene-induced ear edema models showed that DCF-ME significantly reduced edema compared to standard diclofenac potassium. The inhibition rates observed were approximately 80% at optimal doses .

| Compound | Dose (mg/kg) | Edema Mass (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Diclofenac Potassium | 32 | 1.6 ± 0.4 | 70.2 |

| This compound | 32 | 1.0 ± 0.3 | 80.0 |

Analgesic Activity

The analgesic efficacy of DCF-ME was evaluated using the acetic acid-induced writhing test in mice. Results indicated that DCF-ME provided superior analgesic effects compared to diclofenac potassium, with an inhibition rate of 61.5% at a dose of 32 mg/kg .

| Compound | Dose (mg/kg) | Number of Writhes (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Acetic Acid Control | - | 14.3 ± 3.18 | - |

| Diclofenac Potassium | 32 | 6.28 ± 1.56 | 56.1 |

| This compound | 32 | 5.50 ± 3.61 | 61.5 |

Case Studies and Research Findings

Recent studies have highlighted the enhanced biological activity of DCF-ME in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that DCF-ME induced apoptosis in HL-60 leukemia cells through activation of AP-1 transcription factors and modulation of oxidative stress markers .

- Toxicity Assessments : Comparatively, the acute toxicity of DCF-ME was significantly higher than that of diclofenac, indicating a need for careful dosing in therapeutic applications .

- Combination Therapies : When combined with other therapeutic agents, such as anti-angiogenic drugs, DCF-ME has shown potential for enhancing tumor remission rates in murine models .

特性

IUPAC Name |

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETACGBDFVVKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333888 | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-78-5 | |

| Record name | Diclofenac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?

A1: While the provided research [] states that this compound demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.

Q2: How does this compound impact aquatic organisms, and what is the significance of its biotransformation?

A2: Research indicates that this compound can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with this compound being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []

Q3: What are the implications of the discovery that Diclofenac can be methylated into this compound in various biological systems?

A3: The identification of this compound as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。